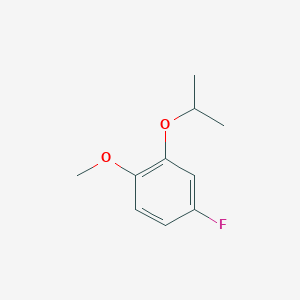

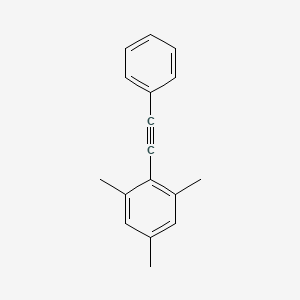

![molecular formula C6H3ClN4O2 B6307349 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine CAS No. 1638760-77-6](/img/structure/B6307349.png)

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their diverse biological activity . They have been found to exhibit properties such as being analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines often involves the use of derivatives of 2,3-diaminopyridine, which are usually produced in two stages from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group. The nitro group is then reduced to lead to the required derivative of 2,3-diaminopyridine .Molecular Structure Analysis

The molecular structure of 7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine is characterized by an imidazole ring fused with a pyridine moiety . This structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridines include nucleophilic substitution and reduction . The nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group is followed by the reduction of the nitro group .Scientific Research Applications

Analgesic and Anti-inflammatory Agents

Imidazo[4,5-b]pyridines, including 7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine, are known to exhibit analgesic and nonsteroidal anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs.

Antidepressant Agents

These compounds have also been found to exhibit antidepressant activity . This suggests that they could be used in the development of new treatments for depression and other mood disorders.

Cardiotonic Agents

Imidazo[4,5-b]pyridine-based drugs, such as sulmazole, act as cardiotonic agents . This means they have the potential to increase the contraction of the heart muscle, which could be beneficial in treating certain heart conditions.

Antiviral and Antimicrobial Agents

Imidazo[4,5-b]pyridines possess antiviral and antimicrobial activities . This suggests that they could be used in the development of new antiviral and antimicrobial drugs.

Cytotoxic Agents

These compounds have been found to exhibit cytotoxic activities . This means they have the potential to be used in the development of new cancer treatments.

Agriculture Applications

Derivatives of imidazopyridines are used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .

Anticonvulsants and Anxiolytics

2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide, a derivative of imidazo[4,5-b]pyridine, has been reported as nonbenzodiazepine anticonvulsants and anxiolytics . This suggests potential applications in the treatment of epilepsy and anxiety disorders.

Fungicides

A series of imidazo[4,5-b]pyridine derivatives were synthesized in the search for a new fungicide . Most of the synthesized compounds showed antifungal activity .

Mechanism of Action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to exhibit diverse biological activity, including acting as analgesic, anti-inflammatory agents, antidepressants, cardiotonic, hypotensive, antiarrhythmic, and antisecretory agents . They can also act as antagonists of angiotensin II receptors .

Mode of Action

It’s known that imidazo[4,5-b]pyridine derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazo[4,5-b]pyridine derivatives have been known to affect various biochemical pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Result of Action

Imidazo[4,5-b]pyridine derivatives are known to possess antiviral, antimicrobial, and cytotoxic activities .

properties

IUPAC Name |

7-chloro-6-nitro-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-4-3(11(12)13)1-8-6-5(4)9-2-10-6/h1-2H,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLHAIMBBCKLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=N1)N=CN2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-6-nitro-3H-imidazo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B6307333.png)

![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)

![Ethyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B6307375.png)